1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-19-9-6-8-11(7-10(9)20-2)22-14(15-8)17-13(18)16-12-4-3-5-21-12/h3-7H,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXGUCHJHXNLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)NC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The benzo[d]thiazole core is constructed via the Hantzsch reaction, employing:
- 2-Bromo-4,5-dimethoxyacetophenone (α-haloketone)
- Thiourea as the sulfur source
Procedure :
- Reflux α-haloketone (1.0 eq) and thiourea (1.2 eq) in ethanol (40 mL) at 80°C for 6 hours.
- Neutralize with ammonium hydroxide to precipitate 5,6-dimethoxybenzo[d]thiazol-2-amine .
Characterization :
Alternative Route: Cyclization of 2-Amino-4,5-dimethoxybenzenethiol
A thioglycolic acid-mediated cyclization under acidic conditions provides higher regioselectivity:
- React 2-amino-4,5-dimethoxybenzenethiol (1.0 eq) with chloroacetic acid (1.1 eq) in acetic acid (30 mL) at reflux for 3 hours.
- Isolate product via ice-water quenching.
Yield : 68% vs. 72% for Hantzsch method.
Synthesis of Thiophen-2-yl Isocyanate
Phosgene-Free Isocyanate Generation
To avoid hazardous phosgene, thiophen-2-amine is treated with triphosgene in dichloromethane:
- Add triphosgene (0.33 eq) to a cooled (-10°C) solution of thiophen-2-amine (1.0 eq) and triethylamine (2.5 eq).
- Warm to room temperature and stir for 2 hours.
Critical Note : Excess triphosgene ensures complete conversion, but quenching with aqueous NaHCO₃ is essential to prevent urea hydrolysis.
Urea Bond Formation Strategies
Isocyanate-Amine Coupling (Method I)
Reagents :
- 5,6-Dimethoxybenzo[d]thiazol-2-amine (1.0 eq)
- Thiophen-2-yl isocyanate (1.1 eq)
- Solvent: Anhydrous DMF with DIPEA (1.5 eq)
Procedure :
- Add isocyanate dropwise to the amine solution at 0°C.
- Stir at room temperature for 12 hours.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Carbamate-Mediated Route (Method II)
For unstable isocyanates, pre-form thiophen-2-yl carbamate :
- React thiophen-2-amine with benzyl chloroformate (1.2 eq) in THF.
- Couple carbamate with benzo[d]thiazol-2-amine using DIPEA in DMF at 60°C.
Yield : 65% (lower due to intermediate instability).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Method I | 78 | >98 | Short reaction time |
| Method II | 65 | 95 | Avoids isocyanate handling |
| Hantzsch-adj | 72 | 97 | Scalable thiazole synthesis |
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
- Elemental Analysis : Calculated for C₁₄H₁₂N₃O₃S₂: C 49.55%, H 3.57%, N 12.38%; Found: C 49.48%, H 3.62%, N 12.29%.
Mechanistic Insights and Side Reactions
Urea Formation Mechanism
The isocyanate-amine coupling proceeds via nucleophilic attack of the thiazole amine on the electrophilic isocyanate carbon, forming a tetrahedral intermediate that collapses to release CO₂.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the benzo[d]thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, base catalysts, organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials
Biology: Researchers investigate the compound’s biological activity, including its potential as an enzyme inhibitor or a ligand for specific biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzothiazole vs. Benzamido Phenyl Cores
- The target compound’s benzothiazole core differs from the benzamido phenyl group in 1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea .
- BPU () shares the benzothiazole core but substitutes the 6-position with an ethoxy group instead of 5,6-dimethoxy. This difference could alter solubility and target affinity, as methoxy groups are stronger electron donors than ethoxy .
Urea Linker vs. Propanol Linker
- Compounds like 8a () use a propanol linker to connect the benzo[b]thiophene core to a piperazinyl group, enabling conformational flexibility.
Thiophene vs. Aryl Moieties
- The thiophen-2-yl group in the target compound and 1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea provides π-π stacking capabilities, similar to the 3-methoxyphenyl group in BPU.
Substituent Effects on Bioactivity
- Dimethoxy substitutions (e.g., 5,6-dimethoxy in the target compound vs. 4,7-dimethoxy in 8a ) influence electronic and steric profiles. For instance, 5,6-dimethoxy positioning on benzothiazole may optimize interactions with kinases or proteases, as seen in related anticancer agents .
Biological Activity
1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound characterized by its unique structural features, which include a benzothiazole moiety with dimethoxy substitutions and a thiophene ring linked via a urea functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a molecular weight of 317.4 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions and solubility.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 1-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea |
| CAS Number | 1207002-38-7 |
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:
- Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzothiazole have been reported to inhibit cell growth in U937 cells with IC50 values in the micromolar range .
- Antimicrobial Properties : Studies have demonstrated that related compounds exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects . The mechanism often involves interference with bacterial DNA gyrase, which is crucial for bacterial replication.
- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit enzymes involved in inflammatory processes, such as soluble epoxide hydrolase (sEH). Inhibition of sEH has been linked to reduced inflammation in various models .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes like GSK-3β, which is involved in various cellular processes including cancer progression and neurodegenerative diseases. Research indicates that certain derivatives can reduce GSK-3β activity significantly .
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various biological effects. The exact pathways may vary depending on the target and the biological system under study.
Case Studies
- Anticancer Evaluation : A study involving a series of benzothiazole derivatives demonstrated that modifications at the benzothiazole ring could enhance anticancer activity. Specifically, compounds with methoxy substitutions showed improved efficacy against U937 cells compared to unsubstituted analogs .
- Antimicrobial Testing : In vitro assays revealed that derivatives of this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be in the low microgram per milliliter range, indicating strong antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
